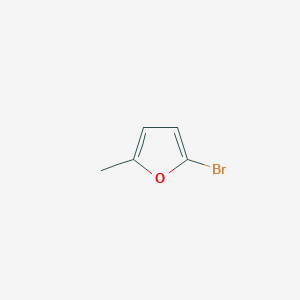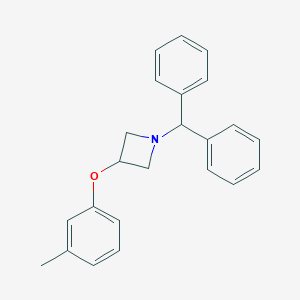
N-(2-chloro-5-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-hydroxyphenyl)acetamide is a chemical compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. The compound is characterized by the presence of a chloro and a hydroxy group on the phenyl ring, which are likely to influence its reactivity and interaction with other molecules .
Synthesis Analysis
The synthesis of related compounds often involves acetylation, esterification, and ester interchange steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a process that included the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product . Although the exact synthesis of N-(2-chloro-5-hydroxyphenyl)acetamide is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of N-(2-chloro-5-hydroxyphenyl)acetamide is likely to exhibit characteristics similar to those of related compounds. For example, the structure of N-(2-chlorophenyl)acetamide shows that the N-H bond is syn to the ortho-chloro substituent, and molecules are linked into chains through N-H⋯O hydrogen bonds . Similarly, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide have been determined, revealing the presence of hydrogen bonds and other non-covalent interactions that contribute to the supramolecular architecture .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-chloro-5-hydroxyphenyl)acetamide can be inferred from related compounds. For instance, the crystal and molecular structures of similar compounds have been characterized by X-ray diffraction analysis, IR, and elemental analysis . The presence of chloro and hydroxy groups is likely to affect the compound's solubility, melting point, and ability to form hydrogen bonds, as evidenced by the characterization of substituted N-(2-hydroxyphenyl)acetamides .
Aplicaciones Científicas De Investigación
Metabolism and Genetic Differences
Research on acetaminophen, closely related to N-(2-chloro-5-hydroxyphenyl)acetamide, highlights the significance of metabolic pathways and genetic differences in its effectiveness and safety. The metabolism of acetaminophen involves several pathways, including glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. These processes are crucial for understanding the drug's pharmacokinetics and potential toxicity, particularly in overdose situations. Studies suggest intersubject and ethnic differences in acetaminophen metabolism, indicating varied susceptibility to toxicity and efficacy in pain relief, which are linked to pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Degradation
The environmental impact of acetaminophen, reflecting on its derivatives, has been extensively studied, focusing on its degradation via advanced oxidation processes (AOPs). Research into the degradation pathways and by-products of acetaminophen in aquatic environments contributes to understanding the environmental fate of related compounds. These studies are vital for developing treatment methods to remove these contaminants from water, thus mitigating their ecological impact. The identification of various metabolites through AOPs, such as hydroquinone and benzoquinone, which have potential toxicity, underscores the importance of effective degradation strategies for environmental protection (Mohammad Qutob et al., 2022).
Analgesic Mechanisms
Further research on acetaminophen has elucidated its analgesic mechanisms, offering insights into how derivatives might function. While traditionally believed to act by inhibiting cyclooxygenase enzymes, recent findings suggest that acetaminophen's analgesic effects primarily arise from its metabolite AM404, which influences cannabinoid receptors and the transient receptor potential vanilloid 1 (TRPV1) in the brain and spinal cord. This revelation opens new avenues for understanding and potentially enhancing the analgesic efficacy of N-(2-chloro-5-hydroxyphenyl)acetamide and related compounds (N. Ohashi & T. Kohno, 2020).
Safety And Hazards
The safety information available indicates that “N-(2-chloro-5-hydroxyphenyl)acetamide” may cause serious eye damage . The recommended precautionary statements include wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
N-(2-chloro-5-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-8-4-6(12)2-3-7(8)9/h2-4,12H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMWANUPUWNVLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-hydroxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



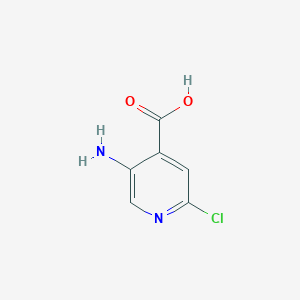

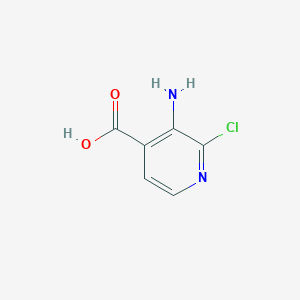

![(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one](/img/structure/B145482.png)

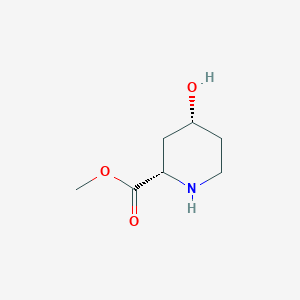

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)

